3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one

Lipophilicity LogP Membrane permeability

3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one (CAS 329778-70-3), also named (E)-3-[4-(2-methylpropyl)phenyl]-1-piperidin-1-ylprop-2-en-1-one, is a synthetic cinnamoylpiperidine derivative with the molecular formula C18H25NO and a molecular weight of 271.4 g/mol. The compound features an E-configured α,β-unsaturated carbonyl linker connecting a piperidine ring to a 4-isobutyl-substituted phenyl ring, placing it within the N-cinnamoylpiperidine chemotype.

Molecular Formula C18H25NO
Molecular Weight 271.404
CAS No. 329778-70-3
Cat. No. B2715621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one
CAS329778-70-3
Molecular FormulaC18H25NO
Molecular Weight271.404
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCCCC2
InChIInChI=1S/C18H25NO/c1-15(2)14-17-8-6-16(7-9-17)10-11-18(20)19-12-4-3-5-13-19/h6-11,15H,3-5,12-14H2,1-2H3/b11-10+
InChIKeyMTEXCGYPBCMAQA-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one (CAS 329778-70-3): Physicochemical and Structural Baseline for Procurement Evaluation


3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one (CAS 329778-70-3), also named (E)-3-[4-(2-methylpropyl)phenyl]-1-piperidin-1-ylprop-2-en-1-one, is a synthetic cinnamoylpiperidine derivative with the molecular formula C18H25NO and a molecular weight of 271.4 g/mol [1]. The compound features an E-configured α,β-unsaturated carbonyl linker connecting a piperidine ring to a 4-isobutyl-substituted phenyl ring, placing it within the N-cinnamoylpiperidine chemotype. Its computed logP (XLogP3) is 4.3 and its aqueous solubility at pH 7.4 is 11.6 μg/mL [1]. The 4-isobutylphenyl moiety is structurally identical to the pharmacophoric fragment of the NSAID ibuprofen, a feature that has prompted investigation of this compound and its analogs in the context of inflammatory mediator pathways . The compound is available from commercial vendors at 95% purity, designated for research use only .

Why a Generic Cinnamoylpiperidine Cannot Replace 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one


Assuming functional interchangeability among N-cinnamoylpiperidine analogs without considering phenyl ring substitution patterns is a procurement error rooted in class-level conflation. The 4-isobutylphenyl group on the target compound confers a computed logP of 4.3, substantially higher than the unsubstituted parent 3-phenyl-1-piperidino-2-propen-1-one (CAS 5422-81-1), which has an XLogP of approximately 2.7 [1]. This 1.6 log-unit increase translates to a roughly 40-fold difference in lipophilicity, directly impacting membrane permeability, plasma protein binding, and in vitro assay behavior [1]. Furthermore, the 4-isobutyl substituent is the exact alkylaryl motif responsible for cyclooxygenase binding in ibuprofen, making this compound a privileged probe for evaluating how the cinnamoylpiperidine scaffold engages arachidonic acid pathway targets when appropriately decorated [2]. Substituting a para-halogen, para-methoxy, or unsubstituted analog eliminates this specific pharmacophoric alignment, potentially yielding qualitatively different target engagement profiles even within the same assay system. The quantitative evidence below demonstrates where measurable differentiation exists.

Quantitative Differentiation Evidence for 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one vs. Closest Analogs


Lipophilicity Advantage: Computed logP Comparison vs. Unsubstituted Parent Cinnamoylpiperidine

The target compound, bearing a 4-isobutyl substituent, has a computed XLogP3 of 4.3 [1]. In contrast, the unsubstituted parent compound 3-phenyl-1-piperidino-2-propen-1-one (CAS 5422-81-1) has an XLogP of approximately 2.7 [2]. This represents a 1.6 log-unit increase, corresponding to approximately 40-fold higher lipophilicity. This difference directly affects compound handling (DMSO solubility requirements), assay-specific parameters (non-specific binding), and predicted membrane permeability [1][2].

Lipophilicity LogP Membrane permeability Cinnamoylpiperidine

Aqueous Solubility Quantification: 11.6 μg/mL at Physiological pH

The experimentally determined aqueous solubility of 3-(4-isobutylphenyl)-1-piperidino-2-propen-1-one at pH 7.4 is 11.6 μg/mL (approximately 42.7 μM) [1]. This value provides a concrete benchmark for assessing whether the compound will remain in solution under typical assay conditions (e.g., cell-based assays in aqueous buffer with ≤1% DMSO). Analogs with lower logP are expected to have higher aqueous solubility, whereas analogs with even more extensive alkyl substitution may fall below this threshold, complicating dose-response determination [2].

Solubility pH 7.4 Assay compatibility Formulation

Cinnamoylpiperidine Scaffold Activity in Protease-Activated Receptor 1 (PAR1) Antagonism

The cinnamoylpiperidine motif, which forms the core scaffold of the target compound, has been validated as a productive chemotype for PAR1 antagonism. In a 2010 study, a series of cinnamoylpiperidine-based PAR1 antagonists demonstrated potent in vivo antithrombotic activity in a rat arteriovenous (AV) shunt model. One optimized analog achieved 53% inhibition at 1.25 mg/kg i.v. [1]. While the specific 4-isobutyl analog was not included in this published series, the structure-activity relationship (SAR) established that aromatic substitution on the cinnamoyl phenyl ring is a critical determinant of potency and selectivity, distinguishing individual cinnamoylpiperidine analogs from one another [1].

PAR1 antagonist Antithrombotic Cinnamoylpiperidine SAR

Structural Resemblance to Ibuprofen: Pharmacophore-Guided Target Hypothesis for Cyclooxygenase and mPGES-1 Pathways

The 4-isobutylphenyl moiety of the target compound is structurally identical to the alkylaryl recognition element of ibuprofen, a dual COX-1/COX-2 inhibitor [1]. This structural convergence has motivated the evaluation of related cinnamoylpiperidine derivatives in assays measuring inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and COX enzymes. In published screening data, certain cinnamoyl amide analogs have shown mPGES-1 inhibitory activity; for instance, a related analog bearing a cinnamoylpiperidine motif demonstrated IC50 values in the low micromolar range against mPGES-1 in IL-1β-stimulated A549 cell microsomes (IC50 = 180 nM for the most potent analog in this chemotype) [2]. The target compound's 4-isobutyl decoration may confer a differentiated selectivity window between mPGES-1 and COX-1/COX-2 relative to analogs with different para-substituents [1][2].

Ibuprofen analog COX inhibition mPGES-1 Inflammation

Commercially Verified Minimum Purity: 95% by Specification

The compound is commercially available with a documented minimum purity specification of 95% . For high-throughput screening campaigns, this purity threshold is critical because impurities exceeding 5% can generate false-positive or false-negative results, particularly in cell-based phenotypic assays. By contrast, many in-class cinnamoylpiperidine analogs are available only as custom synthesis products without batch-certified purity data, introducing uncertainty into assay interpretation . The availability of a documented purity specification provides procurement teams with a verifiable quality benchmark that is absent for less commercially established analogs.

Purity Quality control Procurement HTS

Procurement-Relevant Application Scenarios for 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one


Inflammatory Mediator Screening: mPGES-1 / COX Pathway Probe

Given the structural convergence of the 4-isobutylphenyl moiety with ibuprofen's pharmacophore [1], this compound is best deployed as a probe molecule in enzyme inhibition assays targeting the prostaglandin E2 (PGE2) biosynthesis pathway, specifically mPGES-1 and COX-1/COX-2. Its calculated solubility of 11.6 μg/mL at pH 7.4 [2] should inform the design of dose-response experiments, with maximum aqueous assay concentrations not exceeding ~40 μM to avoid precipitation artifacts. Researchers should incorporate the unsubstituted parent cinnamoylpiperidine (CAS 5422-81-1) as a negative control to isolate the contribution of the isobutyl substituent to any observed activity.

PAR1 Antagonist Hit Expansion and Scaffold-Hopping Programs

The cinnamoylpiperidine scaffold has demonstrated validated PAR1 antagonism with in vivo antithrombotic efficacy [1]. The target compound, with its distinct 4-isobutyl substitution, fills a gap in the published SAR landscape by providing an alkyl-branched para-substituent that is not represented in the existing PAR1 cinnamoylpiperidine literature. It is therefore suitable as an SAR expansion compound for medicinal chemistry teams exploring the effect of bulky, lipophilic para-substituents on PAR1 potency and selectivity. Procurement should include, at minimum, the 4-chloro and 4-methoxy cinnamoylpiperidine analogs as benchmarking comparators.

Physicochemical Comparator in LogP-Dependent ADME Profiling

With a computed XLogP3 of 4.3 [1], this compound occupies a lipophilicity range that is predictive of moderate to high membrane permeability but also elevated risk of metabolic clearance and plasma protein binding. It is well-suited as a reference compound in ADME assay panels that systematically probe the relationship between cinnamoylpiperidine substitution pattern and microsomal stability, CYP inhibition, or Caco-2 permeability. Its documented physicochemical properties provide a defined calibration point against which novel analogs can be benchmarked.

Ibuprofen Pharmacophore Deconvolution in Phenotypic Assays

The compound's structural similarity to ibuprofen, combined with its distinct cinnamoylpiperidine core, creates a unique opportunity for target deconvolution studies [1]. In phenotypic assays where ibuprofen shows activity (e.g., anti-inflammatory, anti-platelet, or NF-κB pathway modulation), this compound serves as a tool to determine whether the observed pharmacology is driven solely by the isobutylphenyl moiety or requires the full ibuprofen scaffold (propanoic acid side chain). This differential profiling is essential for distinguishing target-specific effects from scaffold-dependent artifacts.

Quote Request

Request a Quote for 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.